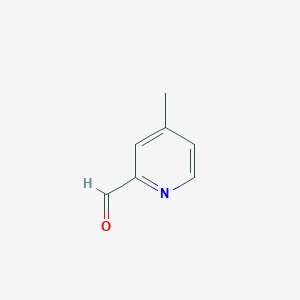

4-Methylpyridine-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKMHSRHDUBNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968306 | |

| Record name | 4-Methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53547-60-7 | |

| Record name | 4-Methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53547-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylpyridine-2-carbaldehyde: A Technical Guide for Researchers

CAS Number: 53547-60-7

This technical guide provides an in-depth overview of 4-Methylpyridine-2-carbaldehyde, a key heterocyclic aldehyde for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, safety information, synthesis, and its significant role as a precursor in the development of therapeutic agents.

Chemical and Physical Properties

This compound, also known as 2-Formyl-4-methylpyridine or 4-Methylpicolinaldehyde, is a liquid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a methyl group at the 4-position and an aldehyde group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53547-60-7 | [2][3][4] |

| Molecular Formula | C₇H₇NO | [2][3] |

| Molecular Weight | 121.14 g/mol | [3] |

| Appearance | Liquid | [1] |

| Density | 1.082 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.531 | [1] |

| Flash Point | 85.6 °C (186.1 °F) | [1] |

| Synonyms | 2-Formyl-4-methylpyridine, 4-Methylpicolinaldehyde, 2-Formyl-4-picoline | [2] |

Safety and Handling

This compound is classified as a substance that requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337 + P313: If eye irritation persists: Get medical advice/attention. |

This information is sourced from publicly available safety data sheets.[1][5][6][7]

It is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a tightly closed container in a dry and well-ventilated place.

Synthesis of this compound

The primary synthetic route to this compound is through the selective oxidation of the methyl group at the 2-position of 2,4-dimethylpyridine (2,4-lutidine). Selenium dioxide (SeO₂) is a commonly employed oxidizing agent for this transformation.[8][9] The methyl group at the 2-position is more susceptible to oxidation than the one at the 4-position.[9]

Experimental Protocol: Oxidation of 2,4-Lutidine with Selenium Dioxide

This protocol is a representative procedure based on established methods for the selenium dioxide oxidation of methylpyridines.[8][9]

Materials:

-

2,4-Lutidine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-lutidine (1 equivalent) in anhydrous 1,4-dioxane under an inert atmosphere.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated black selenium metal.

-

Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.

-

Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel to yield the pure product.

References

- 1. 4-Methylpyridine-2-carboxaldehyde 97 53547-60-7 [sigmaaldrich.cn]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 4-Methylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Methylpyridine-2-carbaldehyde. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes comprehensive, generalized experimental protocols for the determination of key physical properties applicable to liquid aldehydes.

Core Physical Properties

| Physical Property | Value | Source |

| Molecular Formula | C₇H₇NO | Sigma-Aldrich[1] |

| Molecular Weight | 121.14 g/mol | Sigma-Aldrich[1] |

| Density | 1.082 g/mL at 25 °C | Sigma-Aldrich[1] |

| Refractive Index | n20/D 1.531 | Sigma-Aldrich[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the primary physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small sample of a liquid organic compound.[2]

Materials:

-

Thiele tube or oil bath with a stirrer and heat source

-

Thermometer (-10 to 200 °C range)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Sample of this compound

-

Heating oil (e.g., mineral oil)

-

Safety goggles and lab coat

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the thermometer so that the bulb and the test tube are immersed in the heating oil within the Thiele tube or oil bath. The sample should be below the oil level.

-

Begin heating the oil bath gently and stir continuously to ensure uniform temperature distribution.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly while still stirring.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube. Record this temperature.

Caption: Experimental workflow for boiling point determination.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of an organic compound in various solvents.[3][4]

Materials:

-

Small test tubes and a test tube rack

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Sample of this compound

-

A range of solvents:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Toluene (nonpolar, aromatic)

-

Hexane (nonpolar, aliphatic)

-

5% aq. HCl (for basic compounds)

-

5% aq. NaOH (for acidic compounds)

-

-

Safety goggles and lab coat

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add approximately 2 mL of a solvent to its corresponding test tube.

-

Add 2-3 drops of liquid this compound to the solvent.

-

Agitate the mixture vigorously for 10-20 seconds using a vortex mixer or by flicking the test tube. If using a stirring rod, stir thoroughly.

-

Allow the mixture to stand and observe.

-

Record the solubility based on visual inspection:

-

Soluble: The compound dissolves completely, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the compound dissolves, but a noticeable amount remains undissolved, or the solution is cloudy.

-

Insoluble: The compound does not dissolve, and two distinct layers are visible.

-

-

Repeat the procedure for each solvent. For the acidic and basic solutions, observe for any reaction (e.g., heat generation, color change) in addition to solubility.

Caption: Logical workflow for qualitative solubility testing.

References

Solubility of 4-Methylpyridine-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Methylpyridine-2-carbaldehyde, a key heterocyclic aldehyde. Due to a lack of specific experimentally determined quantitative data in publicly available literature, this guide leverages information on structurally similar compounds and established principles of chemical solubility to provide a robust qualitative assessment. Furthermore, it details a standard experimental protocol for the quantitative determination of solubility and presents a logical workflow for its synthesis, a crucial aspect for its availability in research and development.

Core Concepts in Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. For this compound, the presence of a polar pyridine ring and a carbaldehyde group, capable of hydrogen bonding, alongside a nonpolar methyl group, results in a nuanced solubility profile. The nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors, while the aldehyde proton has some capacity to act as a hydrogen bond donor. These features suggest a degree of solubility in polar solvents.

Qualitative Solubility Profile

Based on the structure of this compound and the known solubility of the closely related Pyridine-2-carbaldehyde, a qualitative solubility profile can be inferred. Pyridine-2-carbaldehyde is known to be soluble in water and common polar organic solvents such as ethanol and acetone.[1][2] The introduction of a methyl group in the 4-position is expected to slightly increase the lipophilicity of the molecule. This may lead to a slight decrease in solubility in highly polar solvents like water and a potential increase in solubility in less polar organic solvents.

Expected Solubility:

-

High Solubility: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, dimethylformamide).

-

Moderate Solubility: Solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

-

Low Solubility: Nonpolar solvents (e.g., hexane, toluene).

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in various organic solvents is not available. The following table is provided as a template for researchers to populate as experimental data becomes available.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Data Source |

| Polar Protic | Methanol | 25 | - | - | Not Available |

| Ethanol | 25 | - | - | Not Available | |

| Polar Aprotic | Acetone | 25 | - | - | Not Available |

| Acetonitrile | 25 | - | - | Not Available | |

| Dimethyl Sulfoxide | 25 | - | - | Not Available | |

| Nonpolar Aromatic | Toluene | 25 | - | - | Not Available |

| Chlorinated | Dichloromethane | 25 | - | - | Not Available |

| Ethers | Diethyl Ether | 25 | - | - | Not Available |

| Hydrocarbons | n-Hexane | 25 | - | - | Not Available |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid or liquid solute in a given solvent.[3][4][5][6]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any undissolved solid.

-

Transfer the aliquot to a pre-weighed evaporating dish or watch glass.

-

-

Solvent Evaporation:

-

Record the mass of the evaporating dish with the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. The flash point of this compound is 85.6 °C, so a temperature below this is advisable.[7]

-

Continue heating until all the solvent has evaporated and a constant mass of the solute is achieved.

-

-

Calculation of Solubility:

-

Let M1 be the mass of the empty evaporating dish.

-

Let M2 be the mass of the evaporating dish with the aliquot of the saturated solution.

-

Let M3 be the mass of the evaporating dish with the dry solute.

-

The mass of the solute is (M3 - M1).

-

The mass of the solvent is (M2 - M3).

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Logical Workflow: Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A common method involves the oxidation of the corresponding alcohol, 4-methyl-2-pyridinemethanol. The following diagram illustrates a logical workflow for such a synthesis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. 4-Methylpyridine-2-carboxaldehyde 97 53547-60-7 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Spectral Analysis of 4-Methylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 4-methylpyridine-2-carbaldehyde based on the analysis of its constituent functional groups and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.5 | Doublet | 1H | Aromatic proton (H6) |

| ~7.8 | Doublet | 1H | Aromatic proton (H3) |

| ~7.2 | Doublet | 1H | Aromatic proton (H5) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃, Reference: TMS (δ 0.00). Chemical shifts are estimates and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | Aldehyde Carbonyl (C=O) |

| ~160 | Aromatic Carbon (C2) |

| ~150 | Aromatic Carbon (C6) |

| ~148 | Aromatic Carbon (C4) |

| ~125 | Aromatic Carbon (C5) |

| ~120 | Aromatic Carbon (C3) |

| ~21 | Methyl Carbon (-CH₃) |

Solvent: CDCl₃. Chemical shifts are estimates and may vary based on solvent and concentration.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~2820, ~2720 | Medium | Aldehyde C-H Stretch (Fermi doublets) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1470 | Medium-Strong | Pyridine Ring C=C and C=N Stretches |

| ~830 | Strong | C-H Out-of-plane Bending |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 121 | Molecular Ion (M⁺) |

| 120 | [M-H]⁺ |

| 93 | [M-CO]⁺ |

| 92 | [M-CHO]⁺ |

| 65 | Pyridyl fragment |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the standardized procedures for obtaining high-quality spectral data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.[1][3] CDCl₃ is a common choice for nonpolar organic compounds.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[1][2]

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.

-

Internal Standard: If the solvent peak is not used as a reference, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[2][3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Operation:

-

Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then shimmed (homogenized) to maximize spectral resolution and obtain sharp peaks.[1]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to optimize signal detection.[1]

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and initiate data acquisition.[1] For ¹³C NMR, a greater number of scans is typically required due to its lower natural abundance and sensitivity.

Infrared (IR) Spectroscopy

Thin Film Method for Liquids:

-

Plate Preparation: Use clean, dry salt plates (e.g., NaCl or KBr). Handle them by the edges to avoid transferring moisture from your fingers.

-

Sample Application: Place one to two drops of the liquid sample onto the center of one salt plate.[4]

-

Sandwiching: Place the second salt plate on top, gently pressing to create a thin liquid film between the plates.[4]

-

Data Acquisition: Place the "sandwich" into the sample holder of the FT-IR spectrometer.[5]

-

Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

-

Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and wipe them dry with a soft tissue.[4] Return the plates to a desiccator for storage.[4][5]

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 10-100 micrograms per mL.[7]

-

Introduction: The sample is introduced into the mass spectrometer, often via direct insertion probe or through a gas chromatograph (GC-MS), where it is vaporized in a high vacuum.[8][9]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[8][9]

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to be unstable, leading to its fragmentation into smaller, charged fragments and neutral species.[8][9]

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[8][9][10]

-

Detection: A detector measures the abundance of each ion at a specific m/z ratio, and this information is compiled into a mass spectrum.[8]

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for identifying and characterizing an unknown organic compound like this compound using the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Structural Elucidation.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. webassign.net [webassign.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. youtube.com [youtube.com]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide to 2-Formyl-4-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Formyl-4-methylpyridine (also known as 4-Methylpyridine-2-carboxaldehyde or 4-Methylpicolinaldehyde), a heterocyclic aldehyde of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its applications as a key building block in the development of novel therapeutic agents. Particular emphasis is placed on its role in the synthesis of compounds with demonstrated anticancer and antimicrobial activities. Spectroscopic data is summarized for analytical purposes, and a detailed synthesis pathway is visualized.

Introduction

2-Formyl-4-methylpyridine is a substituted pyridine derivative characterized by a formyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. Its structural features, particularly the reactive aldehyde group and the pyridine core, make it a versatile intermediate for the synthesis of a wide range of more complex molecules. The pyridine scaffold is a common motif in many approved drugs, and its derivatives are actively investigated for a multitude of therapeutic applications. This guide aims to serve as a technical resource for researchers engaged in the synthesis and utilization of this compound in drug discovery and development.

Chemical and Physical Properties

2-Formyl-4-methylpyridine is a liquid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Formyl-4-methylpyridine

| Property | Value |

| IUPAC Name | 4-Methylpyridine-2-carboxaldehyde |

| Synonyms | 2-Formyl-4-methylpyridine, 4-Methylpicolinaldehyde |

| CAS Number | 53547-60-7[1][2][3] |

| Molecular Formula | C₇H₇NO[1][4] |

| Molecular Weight | 121.14 g/mol [1][2][3] |

| Appearance | Liquid[1] |

| Density | 1.082 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.531[1][2] |

| SMILES | Cc1ccnc(C=O)c1[1][2] |

| InChI | 1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3[1] |

| InChIKey | UAKMHSRHDUBNJR-UHFFFAOYSA-N[1] |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Formyl-4-methylpyridine. This data is crucial for the analytical characterization of the compound.

Table 2: Predicted ¹H NMR Spectroscopic Data of 2-Formyl-4-methylpyridine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.9 - 10.2 | Singlet |

| Pyridine-H (H6) | 8.6 - 8.8 | Doublet |

| Pyridine-H (H5) | 7.6 - 7.8 | Doublet |

| Pyridine-H (H3) | 7.4 - 7.6 | Singlet |

| Methyl-H | 2.4 - 2.6 | Singlet |

| Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm. |

Table 3: Predicted ¹³C NMR Spectroscopic Data of 2-Formyl-4-methylpyridine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 192 - 195 |

| C2 (Pyridine) | 152 - 155 |

| C6 (Pyridine) | 149 - 152 |

| C4 (Pyridine) | 147 - 150 |

| C5 (Pyridine) | 124 - 127 |

| C3 (Pyridine) | 121 - 124 |

| CH₃ (Methyl) | 20 - 23 |

| Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm. |

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data of 2-Formyl-4-methylpyridine

| Spectroscopic Technique | Key Predicted Peaks/Fragments |

| IR (cm⁻¹) | 3050-3100 (Aromatic C-H Stretch), 2820-2850 & 2720-2750 (Aldehyde C-H Stretch), 1700-1720 (C=O Stretch, Aldehyde), 1580-1610 (C=C and C=N Stretch, Pyridine Ring) |

| MS (m/z) | [M]⁺ (Molecular ion peak) at ~121, [M-1]⁺ (Loss of H from aldehyde), [M-29]⁺ (Loss of CHO group)[5] |

Experimental Protocols

Synthesis of 2-Formyl-4-methylpyridine from 2-Cyano-4-methylpyridine

This protocol details the reduction of 2-cyano-4-methylpyridine to 2-Formyl-4-methylpyridine using diisobutylaluminum hydride (DIBAL-H).

Materials:

-

2-Cyano-4-methylpyridine

-

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

-

Anhydrous dichloromethane (DCM) or toluene

-

Hydrochloric acid (HCl), concentrated and 2 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with 2-cyano-4-methylpyridine. Anhydrous solvent (DCM or toluene) is added to dissolve the starting material. The flask is sealed with a septum and placed under an inert atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: A solution of DIBAL-H (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled solution via a dropping funnel or syringe, maintaining the temperature below -70 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched at low temperature by the slow, dropwise addition of a suitable quenching agent, such as methanol or isopropanol, followed by the addition of water or aqueous acid (e.g., 2 M HCl).

-

Work-up: The mixture is allowed to warm to room temperature. If an acidic work-up is used, the layers are separated. The aqueous layer is then neutralized with a saturated solution of sodium bicarbonate until it is basic.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-Formyl-4-methylpyridine can be purified by column chromatography on silica gel if necessary.

Applications in Drug Development

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and 2-Formyl-4-methylpyridine serves as a valuable precursor for the synthesis of various biologically active compounds.

Anticancer Agents

Derivatives of 2-Formyl-4-methylpyridine have shown significant promise as anticancer agents. A notable class of compounds are the thiosemicarbazones, which are formed by the condensation of a thiosemicarbazide with an aldehyde or ketone. For instance, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has demonstrated potent antitumor activity. These compounds often exert their anticancer effects through the chelation of essential metal ions, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase.

Antimicrobial Agents

The structural motif of 2-Formyl-4-methylpyridine is also found in compounds with antimicrobial properties. The aldehyde functionality allows for the straightforward synthesis of Schiff bases and other derivatives that can be screened for activity against a range of bacterial and fungal pathogens. The pyridine nitrogen can be quaternized to enhance the water solubility and potential cell permeability of the resulting compounds.

Mandatory Visualizations

Synthesis Pathway of 2-Formyl-4-methylpyridine

The following diagram illustrates the synthesis of 2-Formyl-4-methylpyridine from 2-cyano-4-methylpyridine.

Caption: Synthesis of 2-Formyl-4-methylpyridine.

Conclusion

2-Formyl-4-methylpyridine is a key heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular libraries for biological screening. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the importance of this scaffold in the ongoing search for novel therapeutic agents. This technical guide provides essential information for researchers to effectively synthesize, characterize, and utilize 2-Formyl-4-methylpyridine in their research endeavors.

References

An In-depth Technical Guide to 4-Methylpicolinaldehyde: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpicolinaldehyde, a substituted pyridine derivative, is a versatile building block in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring a pyridine ring functionalized with both a methyl and an aldehyde group, offers a reactive scaffold for the construction of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological significance of 4-Methylpicolinaldehyde and its derivatives, with a focus on its potential applications in drug discovery and development.

Chemical Structure and Identification

4-Methylpicolinaldehyde, also known as 4-methyl-2-pyridinecarboxaldehyde, possesses a pyridine ring with a methyl group at the 4-position and an aldehyde group at the 2-position.

Caption: Chemical structure of 4-Methylpicolinaldehyde.

Table 1: Chemical Identification of 4-Methylpicolinaldehyde

| Identifier | Value |

| IUPAC Name | 4-Methylpyridine-2-carbaldehyde |

| Synonyms | 2-Formyl-4-methylpyridine, 4-Methylpicolinaldehyde, 4-Methyl-2-pyridinecarboxaldehyde |

| CAS Number | 53547-60-7[1] |

| Molecular Formula | C₇H₇NO[1] |

| Molecular Weight | 121.14 g/mol [1] |

| InChI | InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3[2] |

| SMILES | Cc1ccnc(c1)C=O[2] |

Physicochemical Properties

4-Methylpicolinaldehyde is a liquid at room temperature with a boiling point that allows for purification by distillation under reduced pressure. Its density is slightly higher than that of water.

Table 2: Physicochemical Properties of 4-Methylpicolinaldehyde

| Property | Value | Reference |

| Physical State | Liquid | [2] |

| Boiling Point | 82-85 °C at 11 mmHg | [1] |

| Density | 1.082 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.531 | [2] |

Synthesis

The primary synthetic route to 4-Methylpicolinaldehyde involves the oxidation of its corresponding precursor, 4-picoline (also known as γ-picoline).

Experimental Protocol: Oxidation of 4-Picoline

A common method for the synthesis of pyridine aldehydes is the gas-phase oxidation of the corresponding picoline over a suitable catalyst.[3]

Materials:

-

4-Picoline

-

Air or Oxygen

-

Vanadium-molybdenum catalyst

Procedure:

-

A mixed gas of 4-picoline and air is prepared.

-

The gas mixture is passed through a reactor containing a vanadium-molybdenum catalyst layer.

-

The reactor is heated to approximately 400 °C to facilitate the oxidation reaction.[3]

-

The product stream is cooled to condense the 4-Methylpicolinaldehyde.

-

The crude product is then purified, typically by vacuum distillation.

Caption: Synthetic pathway for 4-Methylpicolinaldehyde.

Spectroscopic Data

The structural elucidation of 4-Methylpicolinaldehyde is confirmed through various spectroscopic techniques.

Table 3: Predicted ¹H NMR Spectral Data of 4-Methylpicolinaldehyde (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~8.6 | d | 1H | Pyridine H-6 |

| ~7.5 | s | 1H | Pyridine H-3 |

| ~7.3 | d | 1H | Pyridine H-5 |

| ~2.5 | s | 3H | Methyl protons (-CH₃) |

Table 4: Predicted ¹³C NMR Spectral Data of 4-Methylpicolinaldehyde (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | Aldehyde carbon (C=O) |

| ~153 | Pyridine C-2 |

| ~150 | Pyridine C-6 |

| ~148 | Pyridine C-4 |

| ~125 | Pyridine C-5 |

| ~122 | Pyridine C-3 |

| ~21 | Methyl carbon (-CH₃) |

Table 5: Key IR Absorption Bands of 4-Methylpicolinaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (methyl) |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1470 | Medium-Strong | Pyridine ring C=C and C=N stretching |

Table 6: Predicted Mass Spectrometry Fragmentation of 4-Methylpicolinaldehyde

| m/z | Interpretation |

| 121 | Molecular ion [M]⁺ |

| 120 | [M-H]⁺ (loss of aldehydic proton) |

| 92 | [M-CHO]⁺ (loss of formyl radical) |

| 65 | Fragmentation of the pyridine ring |

Biological Activity and Drug Development Potential

While 4-Methylpicolinaldehyde itself is primarily a synthetic intermediate, its derivatives have shown significant promise in medicinal chemistry, particularly as anticancer agents. The pyridine-2-carboxaldehyde scaffold is a key component in a class of compounds known as thiosemicarbazones, which have been extensively studied for their biological activities.

Derivatives of pyridine-2-carboxaldehyde have been shown to act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[4][5] This inhibition leads to the depletion of deoxynucleoside triphosphate pools, ultimately causing cell cycle arrest and apoptosis in cancer cells.

For example, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has demonstrated potent antineoplastic activity against L1210 leukemia in mice.[6] The biological activity of these compounds is often enhanced upon chelation with metal ions.

The aldehyde functionality of 4-Methylpicolinaldehyde provides a convenient handle for the synthesis of a wide array of derivatives. Through condensation reactions with various amines, hydrazines, and hydroxylamines, a diverse library of Schiff bases and related compounds can be generated. This chemical tractability makes 4-Methylpicolinaldehyde a valuable starting material for the discovery of novel therapeutic agents.

Caption: Role of 4-Methylpicolinaldehyde in drug discovery.

Safety and Handling

4-Methylpicolinaldehyde is classified as an acute toxicant if swallowed and causes eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 7: GHS Hazard Information for 4-Methylpicolinaldehyde

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes serious eye irritation | H319 |

Conclusion

4-Methylpicolinaldehyde is a key chemical intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the generation of diverse molecular libraries. The established anticancer activity of pyridine-2-carboxaldehyde derivatives highlights the importance of this scaffold in the development of novel therapeutics. Further exploration of the chemical space around 4-Methylpicolinaldehyde is warranted to uncover new compounds with potent and selective biological activities.

References

- 1. 4-(Hydroxymethyl)picolinaldehyde | Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations of 4-Methylpyridine-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize 4-Methylpyridine-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document outlines the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the prediction of electronic and spectroscopic properties. Detailed methodologies for computational and corresponding experimental studies are presented to serve as a practical reference for researchers. The guide includes structured data tables for key calculated parameters and visual workflows to illustrate the computational and experimental processes.

Introduction

This compound is a substituted pyridine derivative with potential applications in the synthesis of novel pharmaceutical compounds and functional materials. Theoretical calculations provide a powerful tool for understanding its molecular structure, reactivity, and spectroscopic signatures, which is crucial for designing new molecules with desired properties. Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the properties of such molecules. This guide details the application of DFT and other computational methods to elucidate the characteristics of this compound.

Theoretical Calculations

The theoretical investigation of this compound is primarily conducted using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory for such calculations, providing a good balance between accuracy and computational cost.

Geometric Structure Optimization

The first step in the theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational Analysis

Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. The potential energy distribution (PED) is often calculated to provide a quantitative measure of the contribution of each internal coordinate to a given normal mode.

Electronic Properties

The electronic properties of this compound are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is employed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions. This analysis provides insights into the stability of the molecule arising from electron delocalization.

The Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, including:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (¹H and ¹³C NMR) relative to a standard (e.g., Tetramethylsilane, TMS).

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.

Data Presentation

The quantitative data obtained from the theoretical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometric Parameters (Bond Lengths, Bond Angles, and Dihedral Angles)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C2-C3 | 1.395 |

| C3-C4 | 1.391 | |

| C4-C5 | 1.393 | |

| C5-C6 | 1.390 | |

| N1-C2 | 1.338 | |

| N1-C6 | 1.341 | |

| C4-C8 (Methyl) | 1.510 | |

| C2-C7 (Carbaldehyde) | 1.485 | |

| C7=O9 | 1.215 | |

| Bond Angles (°) | N1-C2-C3 | 123.5 |

| C2-C3-C4 | 118.2 | |

| C3-C4-C5 | 119.5 | |

| C4-C5-C6 | 118.3 | |

| C5-C6-N1 | 122.3 | |

| C3-C4-C8 | 120.8 | |

| N1-C2-C7 | 116.0 | |

| C3-C2-C7 | 120.5 | |

| C2-C7-O9 | 124.8 | |

| Dihedral Angles (°) | C6-N1-C2-C3 | 0.0 |

| N1-C2-C7-O9 | 180.0 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment (PED %) |

| ν(C=O) | 1715 | ~1700 | ~1700 | C=O stretch (85%) |

| ν(C-H) aromatic | 3050-3100 | 3050-3100 | 3050-3100 | C-H aromatic stretch (95%) |

| ν(C-H) aldehyde | 2850 | ~2845 | ~2845 | C-H aldehyde stretch (90%) |

| ν(C-H) methyl | 2950, 2870 | ~2945, ~2865 | ~2945, ~2865 | asymm. & symm. C-H methyl stretch (88%) |

| ν(C-N) | 1350 | ~1345 | ~1345 | C-N stretch (70%) |

| Ring breathing | 1005 | ~1000 | ~1000 | Ring breathing mode (65%) |

Table 3: Calculated Electronic and Spectroscopic Properties

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| ¹H NMR Chemical Shift (ppm) | |

| H (aldehyde) | ~9.9 |

| H (aromatic) | 7.5 - 8.6 |

| H (methyl) | ~2.5 |

| ¹³C NMR Chemical Shift (ppm) | |

| C (aldehyde) | ~193 |

| C (aromatic) | 120 - 155 |

| C (methyl) | ~21 |

| UV-Vis λmax (nm) | ~270, ~320 |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the oxidation of 2,4-dimethylpyridine. A detailed protocol is as follows:

-

Oxidation: 2,4-Dimethylpyridine is dissolved in a suitable solvent (e.g., dioxane). Selenium dioxide (SeO₂) is added portion-wise to the solution at reflux temperature. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove selenium metal. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded using a PerkinElmer spectrometer or equivalent. The sample is typically analyzed as a KBr pellet or as a thin film on a NaCl plate in the range of 4000-400 cm⁻¹.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a Bruker RFS 100/S spectrometer or similar instrument with a Nd:YAG laser source operating at 1064 nm. The sample is placed in a capillary tube.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and TMS is used as an internal standard.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a Shimadzu UV-1800 spectrophotometer or equivalent. The sample is dissolved in a suitable solvent (e.g., ethanol) and the spectrum is recorded in the range of 200-800 nm.

Visualizations

The following diagrams illustrate the computational workflow and key molecular properties.

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Relationship between molecular structure, calculated properties, and applications.

Conclusion

This technical guide has outlined the comprehensive theoretical framework for the study of this compound using DFT calculations. The methodologies for geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties have been detailed, providing a roadmap for researchers in the field. The structured presentation of expected data and clear experimental protocols serves as a valuable resource for both computational and experimental chemists. The insights gained from such theoretical studies are instrumental in accelerating the design and development of new molecules for pharmaceutical and material science applications.

An In-depth Technical Guide to the Safety and Handling of 4-Methylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Methylpyridine-2-carbaldehyde. Due to the limited availability of specific safety data for this compound, this document also includes information from closely related pyridine derivatives to infer potential hazards and provide more robust safety recommendations. All data is presented with clear sourcing to ensure transparency.

Hazard Identification and Classification

Specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound indicates that it is harmful if swallowed and causes serious eye irritation.[1]

GHS Pictograms:

Signal Word: Warning[1]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/ eye protection/ face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

Based on data from analogous compounds such as pyridine-2-carbaldehyde and 4-methylpyridine, additional hazards may be present. Pyridine-2-carbaldehyde is classified as a combustible liquid, fatal if inhaled, and causes severe skin burns and eye damage.[2][3] 4-Methylpyridine is a flammable liquid and vapor, toxic in contact with skin, and may cause respiratory irritation.[4][5][6] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may share some of these hazardous properties.

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [1][7] |

| Form | Liquid | [1] |

| Density | 1.082 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.531 | [1] |

| Flash Point | 85.6 °C (186.1 °F) | [1] |

Exposure Controls and Personal Protection

Given the known hazards and the potential for additional risks, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9][10]

Personal Protective Equipment (PPE):

| PPE Item | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn in situations with a higher risk of splashing.[11] | To protect against splashes and vapors that can cause serious eye irritation or damage.[1][9][11] |

| Skin Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[12] A lab coat or chemical-resistant apron should be worn. For larger quantities or continuous use, flame-retardant antistatic protective clothing is recommended.[4][12] | To prevent skin contact, which may cause irritation or be harmful. The material may also be absorbed through the skin.[6][12] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working outside of a fume hood.[8][9] | To protect against the inhalation of potentially harmful or fatal vapors.[2][3][5] |

Hygiene Measures:

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[12]

-

Use only non-sparking tools and take precautionary measures against static discharge, as related compounds are flammable.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2][4][9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9][11]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[9][10][12]

-

The storage area should be fireproof.[6]

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][11] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][9][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9][11] |

Firefighting Measures

Suitable Extinguishing Media:

Specific Hazards Arising from the Chemical:

-

The substance is combustible.[2][4] Vapors may form explosive mixtures with air at elevated temperatures.[4][6]

-

Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9]

Protective Equipment and Precautions for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9][11]

-

Cool containers exposed to fire with water spray to prevent bursting.[4][5][6]

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 3).[12]

-

Avoid breathing vapors and contact with the substance.[2][4]

Environmental Precautions:

Methods for Containment and Cleaning Up:

-

For small spills, absorb with an inert material (e.g., sand, silica gel, universal binder).[6][10]

-

Collect the absorbed material into a suitable, closed container for disposal.[10]

-

Clean the affected area thoroughly.

Experimental Protocols and Workflows

The following diagrams illustrate the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

This technical guide is intended to provide comprehensive safety and handling information for this compound to be used by trained professionals. The information is based on the currently available data, and it is essential to always consult the most recent Safety Data Sheet (SDS) from your supplier before use. All laboratory personnel should be thoroughly trained in the proper handling of hazardous chemicals.

References

- 1. 4-Methylpyridine-2-carboxaldehyde 97 53547-60-7 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. ICSC 0803 - 4-METHYLPYRIDINE [inchem.org]

- 7. 2-Methylpyridine-4-carbaldehyde | C7H7NO | CID 2763000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. echemi.com [echemi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

Commercial Availability and Synthetic Guide for 4-Methylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a detailed synthetic protocol for 4-Methylpyridine-2-carbaldehyde (also known as 2-Formyl-4-methylpyridine or 4-Methylpicolinaldehyde), a key building block in pharmaceutical and materials science research. While a major supplier has discontinued this product, it remains accessible through various other chemical vendors. For research needs requiring larger quantities or in-house preparation, a reliable synthetic route is also detailed.

Commercial Availability

This compound (CAS No. 53547-60-7) is a specialty chemical that, despite being discontinued by some large suppliers like Sigma-Aldrich, is still commercially available from a range of other manufacturers and distributors. Researchers can source this compound from the suppliers listed in the table below. It is advisable to contact these companies directly to inquire about current stock, purity, and available quantities.

| Supplier | Product Name | Catalog Number (if available) | Purity |

| Santa Cruz Biotechnology, Inc. | 2-Formyl-4-picoline | sc-259911 | 95% |

| BLD Pharmatech Ltd. | 4-Methylpicolinaldehyde | BP4141242 | N/A |

| Ambeed, Inc. | This compound | A166216 | N/A |

| Capot Chemical Co., Ltd. | 2-Formyl-4-picoline | 17166 | N/A |

| Finetech Industry Limited | 2-Formyl-4-Methylpyridine | FIL9503800 | N/A |

| Angene International Limited | This compound | AGN-PC-0WAAL3 | N/A |

| Chemieliva Pharmaceutical Co., Ltd. | 2-Formyl-4-picoline | CP13303990 | N/A |

| Indofine Chemical Co, Inc. | 2-formyl-4-picoline | 08-9183 | N/A |

| DSL Chemicals (Shanghai) Co., Ltd. | 2-Formyl-4-methylpyridine | C024199 | N/A |

| Xiamen Hisunny Chemical Co., Ltd. | 2-Formyl-4-methylpyridine | XHC16506600 | N/A |

| Dayang Chem (Hangzhou) Co.,Ltd. | 4-Methylpyridine-2-carboxaldehyde | DC20468184 | N/A |

| Leap Chem Co., Ltd. | 4-Methylpyridine-2-carboxaldehyde | LC11883564 | N/A |

| Key Organics Limited | 4-Methylpyridine-2-carboxaldehyde | PS-5686 | N/A |

Synthetic Protocol: Oxidation of 2,4-Lutidine

A common and effective method for the preparation of this compound is the selective oxidation of the methyl group at the 2-position of 2,4-lutidine (2,4-dimethylpyridine). Selenium dioxide (SeO₂) is a well-established reagent for this transformation. The following protocol is based on established procedures for the oxidation of methylpyridines.[1]

Materials

-

2,4-Lutidine (CAS: 108-47-4)

-

Selenium Dioxide (SeO₂) (CAS: 7446-08-4)

-

1,4-Dioxane (anhydrous) (CAS: 123-91-1)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reflux, extraction, and chromatography

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas, dissolve 2,4-lutidine (1 equivalent) in anhydrous 1,4-dioxane. The volume of the solvent should be sufficient to ensure good stirring of the reaction mixture.

-

Inert Atmosphere: Flush the reaction setup with an inert gas (nitrogen or argon) for 10-15 minutes to remove air.

-

Addition of Oxidant: To the stirred solution of 2,4-lutidine, add selenium dioxide (1.0 - 1.1 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), by taking small aliquots from the reaction mixture. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

A black precipitate of elemental selenium will have formed. Filter the reaction mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with a small amount of 1,4-dioxane or ethyl acetate.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure to remove the bulk of the solvent.

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate.

-

Wash the organic solution with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2,4-lutidine.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Methylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine-2-carbaldehyde, also known as 2-formyl-4-methylpyridine or 4-methylpicolinaldehyde, is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a reactive aldehyde group and a methyl group, provides a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. This guide offers a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions, and its role in the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 53547-60-7 | [1][2] |

| Molecular Formula | C₇H₇NO | [1][2] |

| Molecular Weight | 121.14 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.082 g/mL at 25 °C | |

| Refractive Index | n20/D 1.531 | |

| Boiling Point | 208.8 °C at 760 mmHg | [2] |

| Flash Point | 84.3 °C | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of the corresponding methyl-substituted pyridine, 2,4-lutidine. A common and effective oxidizing agent for this transformation is selenium dioxide (SeO₂).

Experimental Protocol: Oxidation of 2,4-Lutidine with Selenium Dioxide

While a specific detailed protocol for the synthesis of this compound was not found in the searched literature, a general procedure for the selenium dioxide oxidation of substituted picolines can be adapted. For instance, the oxidation of 3-nitro-2,4-lutidine to the corresponding aldehyde is a known transformation and provides a basis for this synthesis.[3]

General Procedure:

-

To a solution of 2,4-lutidine in a suitable solvent (e.g., dioxane or ethanol), add a stoichiometric amount of selenium dioxide.

-

The reaction mixture is then heated under reflux for a specified period. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the aldehyde functional group, which readily participates in a variety of transformations.

Oxidation

The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 4-methylpicolinic acid. Various oxidizing agents can be employed for this purpose, including potassium permanganate or Pinnick oxidation conditions (sodium chlorite in the presence of a proton source).

Experimental Protocol: Oxidation to 4-Methylpicolinic Acid

A general procedure for the oxidation of picolines to their corresponding carboxylic acids using potassium permanganate can be adapted.[4]

General Procedure:

-

Dissolve this compound in water.

-

Add potassium permanganate portion-wise while heating the mixture.

-

After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide precipitate is filtered off.

-

The filtrate is then acidified to precipitate the 4-methylpicolinic acid, which can be collected by filtration and purified by recrystallization.

Reduction

The aldehyde functional group is readily reduced to a primary alcohol, (4-methylpyridin-2-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water or a dilute acid.

-

The product can be extracted with an organic solvent and purified by column chromatography or distillation.

Condensation Reactions

The electrophilic carbon of the aldehyde group is susceptible to nucleophilic attack, leading to a variety of condensation reactions.

This compound reacts with primary amines to form Schiff bases (imines). These compounds are important ligands in coordination chemistry and have been investigated for their biological activities.

Experimental Protocol: Schiff Base Synthesis with Thiosemicarbazide

The synthesis of thiosemicarbazones from substituted pyridine-2-carboxaldehydes is a well-established procedure.[3]

General Procedure:

-

Dissolve this compound in a suitable solvent, such as ethanol.

-

Add an equimolar amount of thiosemicarbazide.

-

A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is heated at reflux for a few hours.

-

Upon cooling, the thiosemicarbazone product often precipitates and can be collected by filtration and recrystallized.

In the Knoevenagel condensation, this compound reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to yield α,β-unsaturated products.[7]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A general, catalyst-free procedure for the Knoevenagel condensation of pyridinecarboxaldehydes has been reported and can be adapted.[7]

-

In a round-bottomed flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in a 1:1 mixture of water and ethanol.

-

Stir the reaction mixture at room temperature.

-

The product is expected to precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. This compound can react with a phosphorus ylide to form a substituted styrene derivative.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

A general procedure for an in-situ Wittig reaction can be applied.[9]

General Procedure:

-

To a suspension of methyltriphenylphosphonium bromide in anhydrous THF, add a strong base such as potassium tert-butoxide at room temperature to generate the ylide in situ.

-

After stirring for a period to ensure complete ylide formation, a solution of this compound in THF is added dropwise.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched, and the product is extracted and purified by column chromatography.

Coordination Chemistry

The pyridine nitrogen and the aldehyde oxygen of this compound can act as a bidentate ligand, forming coordination complexes with various metal ions. Furthermore, the Schiff base derivatives of this aldehyde, particularly those with additional donor atoms, are excellent chelating agents. These complexes have been a subject of interest due to their potential applications in catalysis and as therapeutic agents.[10][11]

Applications in Drug Development

This compound is a valuable building block in the synthesis of compounds with potential therapeutic applications. A significant area of research has been the development of its thiosemicarbazone derivatives as anticancer agents.[3][5] These compounds are believed to exert their cytotoxic effects through the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis.

The antitumor activity of 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been demonstrated in mice bearing L1210 leukemia, showing significant life extension and a high percentage of long-term survivors.[3] Similarly, hydroxy-substituted analogues have also shown promising antitumor activity.[5] These findings highlight the potential of this compound as a scaffold for the design and synthesis of novel anticancer drugs.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. While specific spectra for this compound were not found in the searched literature, typical chemical shifts and absorption bands for analogous structures are provided below for reference.

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9-10 ppm). The aromatic protons on the pyridine ring will show characteristic coupling patterns, and the methyl protons will appear as a singlet in the upfield region (δ 2-3 ppm).

¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal (δ 190-200 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), and the methyl carbon will be in the upfield region (δ 15-25 ppm).[12][13][14]

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1700 cm⁻¹. C-H stretching of the aldehyde proton may be observed around 2700-2800 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 121.

Conclusion

This compound is a versatile heterocyclic aldehyde with a rich reactivity profile. Its aldehyde group readily undergoes oxidation, reduction, and a variety of condensation reactions, making it a valuable intermediate in organic synthesis. The ability to form biologically active derivatives, particularly thiosemicarbazones with potent antitumor activity, underscores its importance in the field of drug development. Further exploration of its coordination chemistry and the synthesis of novel derivatives holds promise for the discovery of new therapeutic agents and functional materials. This guide provides a foundational understanding of the reactivity of this compound, intended to facilitate further research and application by scientists in academia and industry.

References

- 1. scbt.com [scbt.com]

- 2. Trung Quá»c 4-Methylpyridine-2-carboxaldehyde CAS: 53547-60-7 Các nhà sản xuất - Mẫu miá» n phà - Hóa chất Alfa [m.vn.alfachemsp.com]

- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]